Cas no 2224-00-2 (2-Ethoxy-1-naphthoic acid)

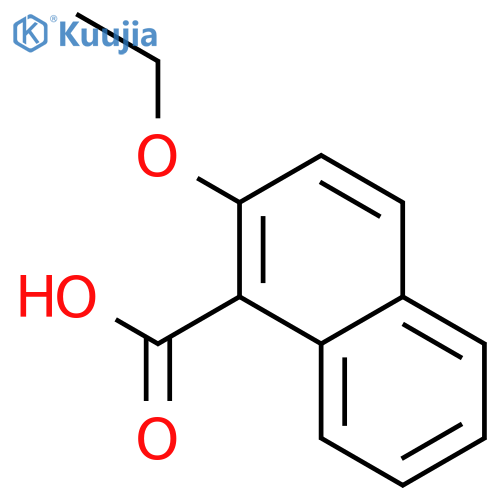

2-Ethoxy-1-naphthoic acid structure

商品名:2-Ethoxy-1-naphthoic acid

2-Ethoxy-1-naphthoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Ethoxy-1-naphthoic acid

- 2-Ethoxynaphthalene-1-carboxylic Acid

- Antimony potassium tartrate

- 2-ethoxy-1-naphthalenecarboxylic acid

- 2-ethoxy-naphthalene-1-carboxylic acid

- 2-ethoxynaphthalenecarboxylic acid

- 2-ethoxynaphthoic acid

- 2-ethyloxy-1-naphthalenecarboxylic acid

- 1-Naphthalenecarboxylic acid, 2-ethoxy-

- MYFBSSDLYGWAHH-UHFFFAOYSA-N

- 2-ETHOXY-1-NAPHTHOICACID

- rarechem al be 0566

- 2-ethoxy-1-naphthoic acid, tech.

- 2-Ethoxy-1-

- EN300-697490

- ?2-ETHOXY-1-NAPHTHOIC ACID

- DTXSID9062277

- 4-TRIFLUOROMETHYL-N-METHYLANILINE97

- AKOS009156547

- 2-Ethoxy-1-naphthoic acid, 97%

- 2224-00-2

- MFCD00004008

- timtec-bb sbb005771

- F2191-0038

- FT-0612196

- TS-03085

- F20366

- SCHEMBL503962

- E0486

- A816040

- EINECS 218-745-7

- AMY40300

- NS00027108

- DB-045851

- 2-Ethoxy-1-naphthoic Acid; 2-Ethoxy-1-naphthalenecarboxylic Acid

- BBL035839

- STL432188

- DTXCID4036649

- 218-745-7

-

- MDL: MFCD00004008

- インチ: 1S/C13H12O3/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h3-8H,2H2,1H3,(H,14,15)

- InChIKey: MYFBSSDLYGWAHH-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C([H])([H])[H])C1C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C2C=1C(=O)O[H]

- BRN: 2695612

計算された属性

- せいみつぶんしりょう: 216.07900

- どういたいしつりょう: 216.079

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 46.5

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.1652 (rough estimate)

- ゆうかいてん: 143.0 to 146.0 deg-C

- ふってん: 316.65°C (rough estimate)

- フラッシュポイント: 156.2 °C

- 屈折率: 1.5090 (estimate)

- PSA: 46.53000

- LogP: 2.93670

- ようかいせい: 不溶性

2-Ethoxy-1-naphthoic acid セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S24/25

-

危険物標識:

- リスク用語:R36/37/38

- セキュリティ用語:S24/25

- TSCA:Yes

2-Ethoxy-1-naphthoic acid 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-Ethoxy-1-naphthoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-697490-0.05g |

2-ethoxynaphthalene-1-carboxylic acid |

2224-00-2 | 95% | 0.05g |

$19.0 | 2023-07-09 | |

| Enamine | EN300-697490-2.5g |

2-ethoxynaphthalene-1-carboxylic acid |

2224-00-2 | 95% | 2.5g |

$61.0 | 2023-07-09 | |

| eNovation Chemicals LLC | Y1291496-100g |

2-Ethoxy-1-naphthoic acid |

2224-00-2 | 98% | 100g |

$160 | 2024-06-07 | |

| TRC | E678340-5g |

2-Ethoxynaphthalene-1-carboxylic Acid |

2224-00-2 | 5g |

$ 190.00 | 2023-09-07 | ||

| Enamine | EN300-697490-10.0g |

2-ethoxynaphthalene-1-carboxylic acid |

2224-00-2 | 95% | 10.0g |

$96.0 | 2023-07-09 | |

| Enamine | EN300-697490-0.25g |

2-ethoxynaphthalene-1-carboxylic acid |

2224-00-2 | 95% | 0.25g |

$19.0 | 2023-07-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026656-25g |

2-Ethoxy-1-naphthoic acid |

2224-00-2 | 98% | 25g |

¥617 | 2024-05-24 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22665-100g |

2-Ethoxy-1-naphthoic acid, 98% |

2224-00-2 | 98% | 100g |

¥2651.00 | 2023-03-16 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E133112-10g |

2-Ethoxy-1-naphthoic acid |

2224-00-2 | 98% | 10g |

¥84.90 | 2023-09-03 | |

| TRC | E678340-25g |

2-Ethoxynaphthalene-1-carboxylic Acid |

2224-00-2 | 25g |

$ 305.00 | 2023-09-07 |

2-Ethoxy-1-naphthoic acid 関連文献

-

1. Contributions of weak interactions to the inclusion complexation of 3-hydroxynaphthalene-2-carboxylic acid and its analogues with cyclodextrinsZheng-Ping Yi,Hui-Lan Chen,Zheng-Zi Huang,Qing Huang,Jun-Shen Yu J. Chem. Soc. Perkin Trans. 2 2000 121

2224-00-2 (2-Ethoxy-1-naphthoic acid) 関連製品

- 10435-55-9(4-Ethoxysalicylic Acid)

- 2206-43-1(4-Methoxyisophthalic acid)

- 134-11-2(2-Ethoxybenzoic acid)

- 143355-56-0(3-Hydroxy-7-methoxy-2-naphthoic acid)

- 25045-36-7(2-Methoxy-5-methylbenzoic acid)

- 13343-92-5(Methyl 2-methoxy-1-naphthoate)

- 14389-86-7(2-Benzyloxybenzoic acid)

- 529-75-9(2-Methoxybenzoic acid)

- 579-75-9(2-Methoxybenzoic acid)

- 2100-31-4(2-Propoxybenzoic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:2224-00-2)1-戊烯-3-炔

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ